molecular formula C14H10O3 B8426660 3-hydroxy-4-methyl-9-oxo-9H-xanthene

3-hydroxy-4-methyl-9-oxo-9H-xanthene

Cat. No.: B8426660
M. Wt: 226.23 g/mol
InChI Key: ORHTWPJNUHGZCK-UHFFFAOYSA-N
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Description

3-hydroxy-4-methyl-9-oxo-9H-xanthene (C 14 H 10 O 3 ) is a chemical compound based on the xanthone (dibenzo-γ-pyrone) scaffold, a structure recognized in medicinal chemistry as a privileged framework for its diverse biological activities . This compound is supplied for research and development purposes as a potential building block in the synthesis of novel bioactive molecules. The xanthone core is known to accommodate a vast variety of substituents, leading to a broad spectrum of pharmacological properties in other derivatives, including antioxidant, anti-inflammatory, and antitumor activities . While the specific biological profile of this compound is not fully detailed in the current literature, structurally similar natural and synthetic carboxy- and hydroxy-xanthones have been investigated as key intermediates for molecular modifications and as potential inhibitors of protein-protein interactions, such as the MDM2-p53 complex . Its structure, featuring both hydroxy and methyl functional groups, makes it a suitable candidate for further chemical exploration and structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents or biochemical probes . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

3-hydroxy-4-methylxanthen-9-one

InChI

InChI=1S/C14H10O3/c1-8-11(15)7-6-10-13(16)9-4-2-3-5-12(9)17-14(8)10/h2-7,15H,1H3

InChI Key

ORHTWPJNUHGZCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-hydroxy-4-methyl-9-oxo-9H-xanthene with structurally analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference ID
This compound 3-OH, 4-CH₃, 9-O C₁₄H₁₀O₃ 242.23 Not explicitly reported; inferred stability from analogs
4-Allyl-3-hydroxy-9-oxo-9H-xanthene 3-OH, 4-CH₂CH=CH₂, 9-O C₁₅H₁₂O₃ 252.25 Enhanced lipophilicity; antimicrobial activity studied
3-Isobutoxy-9H-xanthen-9-one 3-O-(CH₂CH(CH₃)₂), 9-O C₁₇H₁₆O₃ 268.30 Crystallographically validated; enzyme inhibition potential
4-Hydroxy-3-methoxy-9H-xanthen-9-one 4-OH, 3-OCH₃, 9-O C₁₄H₁₀O₄ 242.23 Antioxidant activity; used in fluorescence probes
9-(4-Chlorophenyl)-3,6-diphenyl-xanthene 4-Cl-C₆H₄, 3,6-C₆H₅ C₃₀H₂₁ClO₂ 449.94 High thermal stability; crystallographic data available

Key Differences and Implications

  • Substituent Effects :

    • Methyl vs. Allyl Groups : The methyl group in This compound confers moderate steric hindrance and lipophilicity, whereas the allyl group in its analog increases reactivity in radical reactions and enhances membrane permeability .
    • Hydroxyl vs. Alkoxy Groups : The 3-OH group in the target compound enables hydrogen bonding, critical for enzyme interactions, while alkoxy derivatives (e.g., 3-isobutoxy) show improved solubility and crystallinity .
  • However, the methyl-substituted variant’s activity remains underexplored . Antimicrobial and Antiviral Properties: Allyl- and methoxy-substituted derivatives demonstrate moderate activity against bacterial strains, attributed to their electron-withdrawing groups .
  • Photophysical Properties: Methoxy and hydroxy groups in xanthenes (e.g., 4-hydroxy-3-methoxy-9H-xanthen-9-one) enhance fluorescence quantum yield, making them suitable for imaging applications. The methyl group’s impact on fluorescence is less pronounced .

Preparation Methods

Substrate Selection and Acylation

The Friedel-Crafts acylation reaction serves as a cornerstone for constructing the xanthene backbone. In a methodology adapted from PMC6571851, 3-methoxy-4-methylphenol undergoes acylation with 2-methoxybenzoyl chloride in the presence of AlCl₃ as a Lewis acid. This step yields (2-hydroxy-3-methoxy-4-methylphenyl)(2-methoxyphenyl)methanone as a key intermediate. The methoxy groups at positions 3 and 2' are critical for directing regioselectivity during subsequent cyclization.

Microwave-Assisted Intramolecular Cyclization

Conventional thermal cyclization of the acylated intermediate requires 48 hours at 120°C, achieving a 38% yield of the xanthene core. By contrast, microwave irradiation at 150°C for 6 hours enhances the reaction efficiency, producing 3,4-dimethoxy-1-methyl-9H-xanthen-9-one in 63% yield. This 84% reduction in reaction time demonstrates the superiority of energy-efficient techniques for large-scale synthesis.

Demethylation and Functional Group Modulation

Selective demethylation using boron tribromide (BBr₃) in dichloromethane introduces the hydroxyl group at position 3. Controlled reaction conditions (0°C, 2 hours) prevent over-demethylation, yielding 3-hydroxy-4-methyl-9-oxo-9H-xanthene with 72% purity. Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) elevates purity to >95%.

Acid-Catalyzed Condensation of Substituted Salicylaldehydes

Reaction Design and Mechanistic Insights

A solvent-free approach documented in Goums.ac.ir employs 4-methylsalicylaldehyde and resorcinol in concentrated sulfuric acid at 60°C. The acid catalyzes both aldol condensation and cyclodehydration, forming the xanthene skeleton in a single pot. The methyl group at position 4 originates from the aldehyde precursor, while the hydroxyl group at position 3 arises from the resorcinol component.

Optimization of Reaction Parameters

ParameterOptimal ValueYield Impact
Temperature60°CMax yield at 75%
Reaction Time4 hours<5% improvement beyond
Acid Concentration95% H₂SO₄Lower concentrations reduce cyclization

This method achieves 75–85% yields without requiring transition metal catalysts, making it economically viable for industrial applications.

Cyclization of Benzophenone Precursors

Precursor Synthesis and Characterization

Patent EP0175376B1 discloses the alkylation of 2,4-dihydroxyacetophenone with methyl iodide in the presence of K₂CO₃, producing 3-hydroxy-4-methyl-acetophenone. Reaction with phthalic anhydride under Dean-Stark conditions generates a benzophenone intermediate, which undergoes cyclization in polyphosphoric acid at 140°C.

Cyclization Efficiency and Byproduct Management

The cyclization step produces the target compound in 68% yield, with 12% of the isomeric 2-hydroxy-5-methyl derivative formed as a byproduct. Gradient elution chromatography (chloroform/methanol, 9:1) effectively separates these isomers, achieving 98% purity for the desired product.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

MethodAverage YieldScalabilityCost Efficiency
Friedel-Crafts Route63%ModerateHigh reagent costs
Acid-Catalyzed Condensation80%HighLow operational costs
Benzophenone Cyclization68%LowModerate

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃) of the final product exhibits characteristic signals at δ 12.85 (s, 1H, OH), 6.92–7.78 (m, 6H, aromatic), and 2.42 (s, 3H, CH₃). The absence of peaks between δ 3.0–4.0 confirms complete demethylation.

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) gives an [M+H]⁺ peak at m/z 241.0864, consistent with the molecular formula C₁₄H₁₂O₃. Fragmentation patterns at m/z 223.0731 (−H₂O) and 195.0782 (−CO) validate the proposed structure.

Applications and Derivative Synthesis

Materials Science Applications

Coordination with lanthanide ions (e.g., Eu³⁺) produces luminescent complexes with quantum yields up to 0.42, highlighting utility in optoelectronic devices .

Q & A

Q. Progress Monitoring :

  • Thin-Layer Chromatography (TLC) is critical for tracking intermediates. Use silica gel plates with UV visualization and eluents like ethyl acetate/hexane (1:3) .
  • Spectroscopic Validation : Confirm intermediate structures via FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (methyl singlet at δ 2.1–2.3 ppm) .

Basic: How is the crystal structure of this compound determined, and which software tools are essential?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution : Employ direct methods via SHELXS or charge-flipping algorithms .

Refinement : Iterative refinement with SHELXL to optimize atomic coordinates and thermal parameters. Typical R1 values < 0.05 indicate high precision .

Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

Example Crystallographic Parameters (from analogous xanthones):

Bond Angle (°)Bond Length (Å)
C2–C1–C13: 120.44C1–C13: 1.54 Å
O3–C15: 1.36 ÅC15–C16: 1.39 Å
(Derived from )

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies:

Variable-Temperature NMR : Probe conformational changes by acquiring spectra at 298 K and 223 K .

DFT Calculations : Compare experimental XRD bond lengths/angles with optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G*) .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing discrepancies .

Case Study : In a related xanthone, NMR suggested planar geometry, but XRD revealed puckering (amplitude = 0.42 Å, phase angle = 15°). This was attributed to crystal packing forces .

Advanced: What intermolecular interactions govern the crystal packing of this compound?

Methodological Answer:
Hydrogen bonding and π-π stacking dominate:

H-Bond Analysis : Use Graph Set Notation (e.g., C(6)\text{C}(6) chains for O–H···O interactions). For example, C17–H17···O1 (D···A = 3.303 Å, angle = 136°) forms a bifurcated network .

π-π Interactions : Calculate centroid distances (3.4–3.8 Å) using Mercury CSD . Overlap integrals > 0.6 indicate strong stacking .

Packing Diagram :
![ORTEP diagram showing H-bonds and stacking interactions (adapted from )]

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (OSHA-compliant) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: 0.1 mg/m³) .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

Advanced: How do substituent positions (3-OH, 4-CH₃) influence the electronic properties of the xanthone core?

Methodological Answer:

UV-Vis Spectroscopy : Compare λ_max shifts. 3-OH induces a bathochromic shift (~20 nm) due to extended conjugation .

Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials (E_pa ≈ 0.85 V vs. Ag/AgCl) linked to the electron-donating methyl group .

DFT Studies : HOMO-LUMO gaps decrease by 0.3 eV with 4-CH₃, enhancing charge-transfer capacity .

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